2-(Benzyloxy)-3-methylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBQMUQCLYYTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 3 Methylaniline
Electrophilic Aromatic Substitution Patterns on the Aniline (B41778) Ring System
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. latech.edumakingmolecules.com The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the ring. uci.edu In 2-(Benzyloxy)-3-methylaniline, the aniline ring is polysubstituted, and the directing effects of the amino, benzyloxy, and methyl groups are crucial in determining the position of attack by an incoming electrophile.
The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance (+M effect). allen.incognitoedu.org This significantly increases the electron density at the positions ortho and para to it, making the ring much more reactive towards electrophiles than benzene itself. libretexts.orgtestbook.com Similarly, the benzyloxy group, as an alkoxy group, is also an activating, ortho, para-director for the same reason. libretexts.org The methyl group is a weakly activating group that directs to the ortho and para positions through an inductive effect (+I effect) and hyperconjugation. savemyexams.com
In this compound, these directing effects combine to determine the most probable sites for substitution.
Amino group (-NH₂ at C1): Strongly directs to C2 (blocked), C4 (para), and C6 (ortho).
Benzyloxy group (-OCH₂Ph at C2): Directs to C1 (blocked), C3 (blocked), and C5 (meta to -NH₂). Its influence is generally weaker than the amino group.
Methyl group (-CH₃ at C3): Directs to C2 (blocked), C4 (ortho), and C6 (para).
The convergence of these effects points to positions C4 and C6 as the most electronically enriched and therefore the most nucleophilic sites on the ring. The amino group is the strongest activating group and its directing influence is paramount. libretexts.org Both C4 and C6 are activated by the amino and methyl groups. However, the C6 position is adjacent to the sterically bulky benzyloxy group, which can hinder the approach of an electrophile. Consequently, electrophilic substitution is most likely to occur at the less sterically hindered C4 position. Reactions like halogenation, nitration, and sulfonation are expected to yield predominantly the 4-substituted product. testbook.combyjus.com
It is important to note that under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group can be protonated to form an anilinium ion (-NH₃⁺). byjus.com This group is strongly deactivating and a meta-director. testbook.com This can lead to the formation of a significant amount of the meta-substituted product (C5-substitution). allen.in To control this, the high reactivity of the amino group is often moderated by acetylation to form an acetanilide, which is less activating but still an ortho, para-director. libretexts.org
| Substituent (Position) | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Positions |
|---|---|---|---|---|
| -NH₂ (C1) | +M >> -I | Strongly Activating | ortho, para | C4, C6 |
| -OCH₂Ph (C2) | +M > -I | Activating | ortho, para | C4, C6 |
| -CH₃ (C3) | +I, Hyperconjugation | Weakly Activating | ortho, para | C4, C6 |
Nucleophilic Reactions Involving the Amino and Benzyloxy Functionalities
The amino and benzyloxy groups of this compound can both participate in nucleophilic reactions.
The primary amino group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. It can readily react with electrophiles such as alkyl halides (alkylation) and acyl chlorides or anhydrides (acylation) to form secondary amines and amides, respectively. testbook.com For instance, acetylation with acetic anhydride is a common method to protect the amino group and modulate its reactivity in electrophilic aromatic substitution. libretexts.org
The benzyloxy group (-OCH₂Ph) is generally less reactive as a nucleophile compared to the amino group. The oxygen atom's lone pairs are involved in resonance with the aromatic ring, reducing their availability. However, the ether linkage is susceptible to cleavage under specific conditions. Nucleophilic displacement can occur at the benzylic carbon, although this typically requires harsh conditions. A more common reaction is the cleavage of the C-O bond. For example, treatment with strong acids like HBr or HI can cleave the ether, and in some cases, nucleophilic aromatic substitution can be induced where the benzyloxy group is displaced by a strong nucleophile, particularly if the ring is activated by electron-withdrawing groups. mdma.ch
Oxidation and Reduction Pathways of this compound
Oxidation: Aromatic amines are generally susceptible to oxidation, often leading to complex mixtures of colored products. The amino group of this compound can be oxidized by various agents. Mild oxidation may lead to the formation of nitroso or nitro compounds, while stronger oxidation can result in polymerization, forming materials akin to aniline black. The presence of activating groups on the ring makes it particularly sensitive to oxidative decomposition. libretexts.org
Reduction: The primary reduction pathway of interest for this compound involves the cleavage of the benzyloxy group. The benzyl group is a common protecting group for phenols and alcohols precisely because it can be removed under relatively mild reductive conditions, a process known as debenzylation. sigmaaldrich.com
Catalytic transfer hydrogenation is a particularly effective method for this transformation. capes.gov.br This technique uses a hydrogen donor, such as formic acid, ammonium formate, or cyclohexene, in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). rsc.orgacs.org This method is often preferred over catalytic hydrogenation with H₂ gas due to its operational simplicity and selectivity. The reaction proceeds via the reductive cleavage of the benzylic C-O bond to yield 2-amino-6-methylphenol and toluene. This method is highly chemoselective, often leaving other functional groups on the molecule intact. sigmaaldrich.comcdnsciencepub.com
If a nitro group were present on the aromatic ring (e.g., through nitration as described in 3.1), it could be readily reduced to the corresponding amino group. A variety of reagents are effective for the reduction of aromatic nitro groups, including catalytic hydrogenation, metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl), and sodium hydrosulfite. wikipedia.orgresearchgate.net
| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Benzyloxy (-OCH₂Ph) | Debenzylation (Hydrogenolysis) | H₂, Pd/C; or HCOOH, Pd/C | Hydroxyl (-OH) |
| Nitro (-NO₂) (if present) | Reduction | Fe/HCl; SnCl₂/HCl; H₂, Pd/C | Amino (-NH₂) |
Rearrangement Reactions Involving Benzyloxy-Substituted Anilines
Several classic rearrangement reactions are pertinent to molecules with the structural motifs present in this compound. These reactions often involve intramolecular migration of a group from a heteroatom to a carbon atom.
Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where a connecting chain links the nucleophile and the leaving group. cdnsciencepub.com For a derivative of this compound, a Smiles or related rearrangement could be envisioned if a suitable tethered nucleophile and an activated aromatic ring are present. The Truce-Smiles rearrangement involves a carbanion as the nucleophile. cdnsciencepub.comacs.org
Wittig Rearrangement: The allen.inlibretexts.org-Wittig rearrangement involves the base-catalyzed rearrangement of an ether. For benzylic ethers, treatment with a strong base (like an organolithium reagent) can generate a carbanion alpha to the ether oxygen, which then rearranges. In the context of 2-(benzyloxy)phenyl derivatives, this reaction has been studied and can lead to the formation of substituted benzyl alcohols. semanticscholar.org
Chapman Rearrangement: This thermal rearrangement involves the conversion of an N-aryl imidate to a diaryl amide. While not directly applicable to the parent compound, if the amino group were converted to an imidate, this rearrangement could be a potential pathway.
Newman-Kwart Rearrangement: This reaction involves the thermal intramolecular migration of an aryl group from an oxygen atom of a thiocarbamate to the sulfur atom. The benzylic version of this rearrangement has also been studied, where an O-benzyl thiocarbamate rearranges to an S-benzyl thiocarbamate, proceeding through a tight ion pair intermediate. kiku.dkacs.org This highlights the potential for rearrangements involving the benzylic portion of the molecule.
These rearrangements are powerful tools in organic synthesis for creating new C-C or C-N bonds and significantly altering the molecular skeleton. mvpsvktcollege.ac.in
Coupling Reactions and Bond-Forming Processes with this compound
The aniline moiety is a versatile participant in a wide range of modern coupling reactions, which are fundamental to the synthesis of complex molecules, particularly in the pharmaceutical and materials sciences.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming C-N bonds. wikipedia.orgorganic-chemistry.org In this reaction, an aryl halide or triflate is coupled with an amine. This compound can serve as the amine component, reacting with various aryl halides to produce N-aryl derivatives (diaryl- or alkylarylamines). youtube.comlibretexts.org The reaction typically employs a palladium catalyst and a specialized phosphine ligand, with a base to facilitate the catalytic cycle. rsc.org The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the aniline, deprotonation, and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.org
Azo Coupling: The amino group can be converted to a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is an electrophile that can then react with an activated aromatic ring (such as another aniline or a phenol) in an electrophilic aromatic substitution reaction to form an azo compound (R-N=N-R'), which are often intensely colored and used as dyes. allen.in
Other Cross-Coupling Reactions: While the Buchwald-Hartwig reaction is the most direct coupling involving the N-H bond, the aniline can be modified to participate in other cross-coupling reactions. For example, halogenation of the aromatic ring (as discussed in 3.1) would produce an aryl halide derivative of this compound, which could then participate as the electrophilic partner in Suzuki, Heck, Sonogashira, or Stille couplings to form new C-C bonds.
Mechanistic Insights through Advanced Chemical Studies
Understanding the reactivity of this compound at a deeper level requires mechanistic studies, often aided by computational chemistry. The electronic properties of the substituents are key to its behavior. The electron-donating nature of the amino, benzyloxy, and methyl groups makes the aromatic ring electron-rich and thus highly susceptible to electrophilic attack. wikipedia.orgnih.gov
Computational studies, such as those using density-functional theory (DFT), can model the electron distribution in the molecule and predict the most likely sites for electrophilic attack. nih.gov These calculations can quantify the activation of the ring by the substituents and rationalize the observed regioselectivity by comparing the stabilities of the possible Wheland intermediates (the resonance-stabilized carbocations formed during electrophilic aromatic substitution). uci.edu The transition states for various reaction pathways can be calculated to understand kinetic preferences.
Kinetic studies of reactions involving substituted anilines provide quantitative data on reaction rates. For example, studying the rate of electrophilic substitution as a function of the electrophile and reaction conditions can elucidate the mechanism. cdnsciencepub.com In the context of coupling reactions like the Buchwald-Hartwig amination, mechanistic studies have been crucial in developing more efficient catalysts by understanding the roles of ligands and additives in each step of the catalytic cycle (oxidative addition, reductive elimination, etc.). wikipedia.org Similarly, computational and experimental studies on rearrangement reactions, such as the Newman-Kwart rearrangement, have helped to establish whether the mechanism is concerted or proceeds through ionic intermediates. kiku.dkacs.org
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Benzyloxy 3 Methylaniline
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, and Advanced 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Benzyloxy)-3-methylaniline is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 3-methylaniline ring would appear as a complex multiplet system due to their close proximity and spin-spin coupling. The protons on the benzyloxy group's phenyl ring would also produce signals in the aromatic region, typically between 7.2 and 7.5 ppm. The benzylic protons (-O-CH₂-) would likely be observed as a sharp singlet around 5.1 ppm. The methyl group protons (-CH₃) attached to the aniline (B41778) ring are expected to resonate as a singlet at approximately 2.2 ppm. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbons of the 3-methylaniline ring would resonate in the aromatic region (typically 110-150 ppm), with the carbon bearing the benzyloxy group appearing at a lower field due to the deshielding effect of the oxygen atom. The carbons of the benzyloxy phenyl ring will also appear in this region. The benzylic carbon (-O-CH₂-) is anticipated to have a chemical shift in the range of 70-80 ppm. The methyl carbon (-CH₃) would be observed at a higher field, typically around 15-25 ppm.
Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. COSY would reveal the coupling relationships between adjacent protons, helping to decipher the complex aromatic spin systems. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish long-range correlations between protons and carbons, confirming the connectivity of the benzyloxy group to the 3-methylaniline core.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic H (Aniline Ring) | 6.7 - 7.2 (m) | 110 - 150 |
| Aromatic H (Benzyl Ring) | 7.2 - 7.5 (m) | 127 - 137 |
| -O-CH₂- | ~5.1 (s) | ~75 |
| -CH₃ | ~2.2 (s) | ~18 |
| -NH₂ | Variable (br s) | - |
Note: s = singlet, m = multiplet, br s = broad singlet. Chemical shifts are predicted and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹ orgchemboulder.com. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and benzylic groups would appear just below 3000 cm⁻¹ libretexts.org. The C-O-C stretching of the ether linkage is expected to produce a strong band in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range libretexts.org. The N-H bending vibration of the primary amine is expected around 1600-1650 cm⁻¹ orgchemboulder.com.
Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would provide further structural information. Aromatic ring breathing modes are often strong in Raman spectra and would be expected in the fingerprint region. The symmetric C-O-C stretch of the ether may also be Raman active. The non-polar C=C bonds of the aromatic rings are expected to show strong Raman scattering. This technique is particularly useful for studying molecular symmetry and can provide insights into the conformational properties of the molecule.
Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Amine (-NH₂) | N-H Bend | 1600 - 1650 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkyl (-CH₃, -CH₂-) | C-H Stretch | 2850 - 3000 |
| Ether (-O-CH₂-) | C-O Stretch | 1200 - 1250 |
Note: These are predicted frequency ranges and the exact positions and intensities of the bands can be influenced by the molecular environment.
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₅NO), HRMS would provide a precise mass measurement of the molecular ion. The theoretical exact mass can be calculated, and a measured mass that is within a few parts per million (ppm) of this value would confirm the molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Common fragmentation pathways for this molecule could include the cleavage of the benzylic C-O bond, leading to the formation of a tropylium (B1234903) ion (m/z 91), and cleavage of the C-N bond.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO |
| Nominal Mass | 213 |
| Monoisotopic Mass | 213.1154 |
| Common Fragment Ions (m/z) | 91 (Tropylium ion), 106, 122 |
Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element.
X-ray Crystallography for Solid-State Structural Analysis of this compound and its Derivatives
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would reveal precise bond lengths, bond angles, and torsional angles. It would also provide information on the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine group. While no crystal structure for the parent compound is publicly available, studies on derivatives of aniline and related compounds show that they often crystallize in common space groups like orthorhombic or monoclinic systems cambridge.orgnih.gov. The presence of the flexible benzyloxy group might introduce conformational polymorphism.
Ultraviolet-Visible Spectroscopy for Electronic Transitions Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions of the aromatic rings. Aniline itself shows a primary absorption band around 230 nm and a secondary, less intense band around 280 nm spcmc.ac.in. The presence of the benzyloxy and methyl substituents on the aniline ring is expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system and the electron-donating nature of the substituents. The benzyloxy group, being an auxochrome, is likely to enhance the intensity of the absorption bands. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity.
Predicted UV-Visible Absorption Data for this compound
| Transition | Predicted λ_max (nm) |
|---|---|
| π → π* (Primary) | ~240 - 250 |
| π → π* (Secondary) | ~285 - 295 |
Note: Predicted values are for a non-polar solvent. Solvent effects can cause shifts in the absorption maxima.
Computational and Theoretical Chemistry Studies of 2 Benzyloxy 3 Methylaniline
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. samipubco.comjmchemsci.com It is employed to predict various molecular properties, including molecular energies, structural characteristics, and spectroscopic data with high accuracy. samipubco.com
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 2-(Benzyloxy)-3-methylaniline, this involves optimizing bond lengths, bond angles, and dihedral angles. samipubco.comscispace.com
Due to the presence of flexible single bonds, particularly the C-O-C ether linkage and the C-N bond, this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating these bonds and performing geometry optimization for each resulting conformer to identify the global minimum energy structure. The relative energies of different conformers can provide insights into the molecule's flexibility and the population of different shapes at a given temperature.
Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | 1.40 | - | - |
| C-O (benzyl) | 1.38 | - | - |
| C-O (phenyl) | 1.37 | - | - |
| C-C (aromatic) | 1.39 - 1.41 | - | - |
| - | C-N-H | 115.0 | - |
| - | C-O-C | 118.0 | - |
| - | - | - | C-C-O-C |
Note: The values in this table are illustrative and represent typical values for similar molecular structures. Actual values would be obtained from specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system. The LUMO is likely to be distributed over the benzyloxy group and the aniline ring. The HOMO-LUMO gap can be used to predict the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.50 |
| LUMO | -0.80 |
Note: These are representative energy values. The actual values would be determined by specific DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. jmchemsci.com It is used to identify the regions that are rich or poor in electrons, which in turn helps in predicting the sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the oxygen atom of the benzyloxy group, indicating their nucleophilic character. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential, making them potential sites for electrophilic interactions.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. dergipark.org.tr It allows for the investigation of intramolecular charge transfer (ICT) interactions, which occur due to the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. researchgate.net The stabilization energy associated with these interactions (E(2)) quantifies the strength of the charge transfer.
Table 3: Illustrative NBO Analysis of Key Intramolecular Charge Transfer Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(N) | π*(C-C) (aniline ring) | > 5.0 |
| LP(O) | σ*(C-C) (benzyl ring) | > 2.0 |
Note: LP denotes a lone pair, and π and σ* represent antibonding orbitals. The E(2) values are illustrative.*
DFT calculations can accurately predict various spectroscopic parameters. samipubco.comresearchgate.net
NMR Chemical Shifts: The theoretical prediction of 1H and 13C NMR chemical shifts is a valuable tool for structural elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The calculated chemical shifts for this compound can be compared with experimental data to confirm its structure.
Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) helps in the interpretation of experimental spectra. researchgate.net The calculated frequencies are typically scaled by an appropriate factor to account for anharmonicity and other systematic errors. researchgate.net
Table 4: Illustrative Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|
| N-H stretch | 3450 | 3400 |
| C-H (aromatic) stretch | 3100-3000 | 3050-3000 |
| C-O-C stretch | 1250 | 1230 |
Note: These are representative values and would require specific calculations and experimental measurements for confirmation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. cornell.edu An MD simulation provides detailed information on the conformational dynamics of a molecule and its interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide would reveal how the molecule behaves in a solution. It would show the flexibility of the benzyloxy and methylaniline groups and how solvent molecules arrange themselves around the solute. This information is crucial for understanding the molecule's solubility and its behavior in biological systems. The simulation can also be used to calculate properties like the radial distribution function to understand the solvation shell structure.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density, it provides a model of the space occupied by a molecule and maps the nature and extent of its close contacts with neighboring molecules.
A typical Hirshfeld analysis for this compound would involve:
Generation of d_norm surfaces: These surfaces are mapped with a color scale to identify regions of intermolecular contact. Red spots indicate close contacts (shorter than the sum of van der Waals radii), blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. This visualization would highlight key interactions, such as potential hydrogen bonds involving the amine group or π-π stacking from the aromatic rings.
For a molecule like this compound, one would expect significant contributions from H···H, C···H/H···C, and potentially N···H/H···N and O···H/H···O contacts. A hypothetical data table summarizing these contributions is presented below to illustrate how such findings would be displayed.
Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | 45.5 |
| C···H / H···C | 28.2 |
| O···H / H···O | 15.8 |
| N···H / H···N | 5.3 |
| C···C | 3.1 |
| Other | 2.1 |
Quantum Descriptors of Reactivity and Stability
Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to determine the electronic properties and reactivity of a molecule. These descriptors provide insight into the molecule's stability, electrophilicity, and nucleophilicity. Key parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, these calculations would reveal:
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Global Reactivity Descriptors: Parameters such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These values quantify the molecule's tendency to donate or accept electrons in a reaction.
A summary of such theoretically calculated parameters for this compound would be presented in a data table, similar to the hypothetical example below.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Energy of HOMO | EHOMO | -5.87 |
| Energy of LUMO | ELUMO | -0.95 |
| HOMO-LUMO Energy Gap | ΔE | 4.92 |
| Ionization Potential | I | 5.87 |
| Electron Affinity | A | 0.95 |
| Global Hardness | η | 2.46 |
| Global Softness | S | 0.41 |
| Electronegativity | χ | 3.41 |
| Chemical Potential | μ | -3.41 |
| Electrophilicity Index | ω | 2.36 |
Mentioned Compounds
Applications of 2 Benzyloxy 3 Methylaniline As a Building Block in Advanced Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
The strategic positioning of the amino, methyl, and benzyloxy groups on the aniline (B41778) ring makes 2-(Benzyloxy)-3-methylaniline a key starting material for the synthesis of complex organic molecules. The amino group serves as a nucleophilic handle for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions, allowing for the introduction of diverse functionalities. The methyl group, located ortho to the amino group, exerts a steric influence that can direct the regioselectivity of certain reactions, leading to the formation of specific isomers. Furthermore, the benzyloxy group can be readily cleaved under various conditions to unveil a hydroxyl group, providing an additional site for chemical modification. This combination of reactive sites and steric control enables chemists to construct intricate molecular scaffolds with a high degree of precision.
While direct research on the applications of this compound is limited, the utility of its structural analogue, 2-(Benzyloxy)-4-chloro-3-methylaniline, highlights its potential. This chlorinated analogue is recognized as a valuable building block for synthesizing more complex organic molecules, suggesting that this compound could serve a similar role. smolecule.com
Utilization in the Construction of Diverse Heterocyclic Systems
Aniline derivatives are fundamental precursors in the synthesis of a wide range of heterocyclic compounds, which are core structures in many biologically active molecules. The amino group of this compound can participate in various cyclization reactions to form nitrogen-containing heterocycles. For instance, it can react with dicarbonyl compounds to yield quinolines, with α-haloketones to form indoles, and with various other reagents to construct benzodiazepines, quinoxalines, and other important heterocyclic systems.
The presence of the benzyloxy and methyl groups can influence the reactivity and substitution pattern of the resulting heterocyclic products. For example, in the synthesis of substituted quinolines, the position of the methyl group can direct the cyclization to afford specific isomers. The benzyloxy group, after deprotection, can be used to introduce further diversity into the heterocyclic scaffold. The general importance of aniline derivatives in forming heterocyclic systems is well-established in medicinal chemistry. nih.govmdpi.comnih.gov
Integration into Pharmaceutical Intermediate and Lead Compound Synthesis
Substituted anilines are ubiquitous in the pharmaceutical industry, serving as key intermediates in the synthesis of a vast number of drugs. echemi.comjb-sp-zoo.commidas-pharma.comesprixtech.com The structural motif of this compound, with its potential for diverse functionalization, makes it an attractive candidate for the synthesis of pharmaceutical intermediates and lead compounds.
Research on the closely related compound, 2-(Benzyloxy)-4-chloro-3-methylaniline, has indicated its potential in the development of pharmaceuticals due to its inherent biological activity. smolecule.com Studies have shown that this analogue exhibits potential anti-tumor and antibacterial properties. smolecule.com The presence of both the benzyloxy and chloro groups is thought to contribute to its biological efficacy. smolecule.com This suggests that this compound could also serve as a scaffold for the development of new therapeutic agents. Its ability to be modified at multiple positions allows for the generation of a library of derivatives that can be screened for various biological activities. For instance, the aniline nitrogen can be incorporated into various pharmacophores, and the aromatic ring can be further substituted to optimize binding to biological targets.
Application in Agrochemical Precursor Development
Similar to its role in pharmaceuticals, the aniline scaffold is also a cornerstone in the agrochemical industry. Many herbicides, fungicides, and insecticides contain a substituted aniline moiety. The potential biological activity of 2-(Benzyloxy)-4-chloro-3-methylaniline suggests that it could be utilized in the formulation of pesticides or herbicides. smolecule.com This indicates that this compound could also be a valuable precursor for the development of new agrochemicals. By systematically modifying its structure, it may be possible to develop compounds with selective activity against specific pests or weeds while minimizing environmental impact.
Contribution to the Development of Functional Organic Materials
The unique electronic and structural properties of aniline derivatives also make them interesting candidates for the development of functional organic materials. These materials have applications in areas such as organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aromatic nature of the aniline ring, combined with the ability to introduce various substituents, allows for the fine-tuning of the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
While direct applications of this compound in this field have not been extensively reported, the broader class of aniline derivatives is integral to the synthesis of polymers and small molecules used in organic electronic devices. researchgate.netnih.gov The benzyloxy group could be used to enhance solubility for solution-based processing, a key advantage in the fabrication of organic electronic devices.
Strategic Design of Analogues for Structure-Reactivity Investigations
The systematic modification of a lead compound to understand the relationship between its chemical structure and its biological activity or chemical reactivity is a fundamental concept in medicinal chemistry and materials science. This compound serves as an excellent platform for such structure-reactivity relationship (SAR) studies.
By synthesizing a series of analogues where the methyl group is moved to different positions, or replaced with other alkyl or electron-withdrawing/donating groups, researchers can probe the steric and electronic requirements for a particular biological activity or chemical transformation. Similarly, the benzyloxy group can be replaced with other protecting groups or functional moieties to investigate their impact. These studies are crucial for optimizing the properties of a lead compound, whether it be for enhanced potency as a drug, improved efficiency in a material, or greater selectivity in a chemical reaction. Quantitative structure-activity relationship (QSAR) studies on analogous compound classes, such as 2-(benzyl)imidazoline analogs, have demonstrated the power of this approach in understanding receptor binding and guiding the design of more effective molecules. researchgate.netnih.gov
Q & A
Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-3-methylaniline, and how can reaction conditions be optimized?
Answer: The synthesis typically involves nucleophilic substitution between a benzyl-protected phenol derivative and a methyl-substituted aniline. A common method includes reacting 3-methylaniline with a benzyloxy-substituted aryl halide (e.g., 2-benzyloxy-1-bromo-3-methylbenzene) in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃ at 80–100°C . Optimization strategies:
Q. How can researchers characterize this compound using spectroscopic methods?
Answer: Key spectroscopic data for characterization:
Q. What are the recommended storage conditions to ensure compound stability?
Answer:
- Short-term : Store in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent oxidation of the aniline group.
- Long-term : Lyophilize and store at -20°C with desiccants (e.g., silica gel) to avoid hygroscopic degradation .
- Stability tests : Monitor via HPLC every 3 months; degradation products include quinones (oxidation) and benzyl alcohol (hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Answer: Discrepancies in yields (e.g., 40–75%) often arise from:
- Impurity in starting materials : Use HPLC-grade reagents and pre-purify 3-methylaniline via recrystallization.
- By-product formation : Side reactions (e.g., over-alkylation) can be suppressed by controlling stoichiometry (1:1.05 molar ratio of aniline to benzyloxy halide) .
- Validation : Reproduce methods from independent sources (e.g., vs. 11) and cross-validate yields using internal standards (e.g., deuterated analogs) .
Q. What strategies are effective for analyzing and minimizing by-products in large-scale synthesis?
Answer:
- By-products : Common impurities include dimerized aniline derivatives (e.g., bis-benzyloxy compounds) and dehalogenated intermediates.
- Mitigation :
- Chromatography : Use flash column chromatography (silica gel, hexane/EtOAc 4:1) for intermediate purification .
- Process monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and optimize endpoint determination .
- Scale-up adjustments : Increase stirring rate to >500 rpm for better heat dissipation and reduced localized over-reactivity .
Q. How can the biological activity of this compound be evaluated in drug discovery contexts?
Answer: While direct data on this compound is limited, related benzyloxy-aniline derivatives show activity in:
- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays.
- Enzyme inhibition : Screen against tyrosine kinases or cytochrome P450 isoforms via fluorescence-based assays .
- Methodology :
Data Contradiction Analysis
Q. How should researchers address conflicting recommendations for reaction solvents in synthesis protocols?
Answer:
- Conflict : Some protocols recommend DMF , while others use toluene .
- Resolution :
- Solvent polarity : DMF enhances nucleophilicity of the aniline but may increase side reactions. Toluene reduces solubility but improves selectivity.
- Empirical testing : Conduct small-scale reactions (1–5 mmol) in both solvents and compare yields/purity via HPLC. For example, DMF may give higher yields (70%) but lower purity (85%), while toluene offers lower yields (55%) but purity >95% .
Methodological Recommendations
Q. What advanced techniques are recommended for studying the electrochemical behavior of this compound?
Answer:
- Cyclic voltammetry (CV) : Investigate redox potentials in acetonitrile with 0.1 M TBAPF₆ as electrolyte. Look for oxidation peaks near +0.8 V (aniline → radical cation) .
- Controlled-potential electrolysis : Generate and isolate oxidized species (e.g., quinone imines) for structural analysis via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
